6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that contains both a pyridine and a pyran ring fused together The presence of a fluorine atom at the 6th position of the pyridine ring adds unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoropyridine with dihydropyran in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the dihydropyran ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyrano[2,3-b]pyridine: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine:
Uniqueness: The presence of the fluorine atom in 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry for the development of new drugs.
Biological Activity
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS No. 1228666-24-7) is a heterocyclic compound characterized by the fusion of pyridine and pyran rings, with a fluorine substituent at the 6th position of the pyridine ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₈FNO
- Molecular Weight : 153.16 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets within biological systems. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing binding affinity to enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Compounds derived from this structure demonstrated effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Antiviral Activity
Research has shown that certain fluorinated heterocycles exhibit antiviral properties. The incorporation of fluorine in the structure may enhance activity against viruses such as H5N1 and SARS-CoV-2:
- In a study evaluating similar compounds, those with fluorine substitutions showed improved efficacy against viral infections compared to their non-fluorinated counterparts .
Case Study 1: Antibacterial Evaluation
A series of derivatives based on this compound were synthesized and tested for antibacterial activity. The results indicated that:
- Compound derivatives exhibited MIC values as low as 50 mg/mL against E. coli.
- Structural modifications significantly influenced antibacterial potency, highlighting the importance of substituent positioning on the pyridine ring .
Case Study 2: Antiviral Potential
In a comparative study of antiviral agents, derivatives containing the pyrano-pyridine framework were evaluated for their activity against RNA viruses:
- Compounds demonstrated varying degrees of inhibition with IC50 values ranging from 0.5 to 5 µM against viral replication .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Antibacterial Activity (MIC) | Antiviral Activity (IC50) |
---|---|---|---|
This compound | Fluorinated pyridine fused with pyran | 50 mg/mL | 0.5 - 5 µM |
3,4-Dihydro-2H-pyrano[2,3-b]pyridine | Lacks fluorine substituent | Higher MIC | Less effective |
6-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine | Chlorinated variant | Moderate MIC | Variable IC50 |
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXSFGHZAJNSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)F)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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